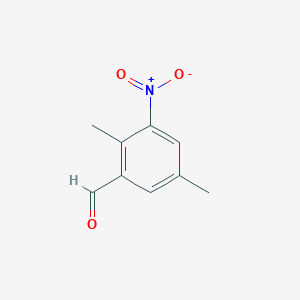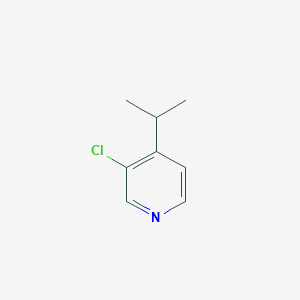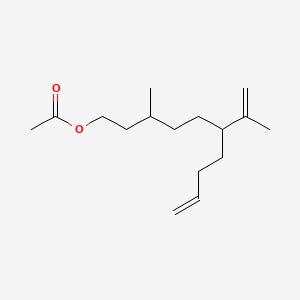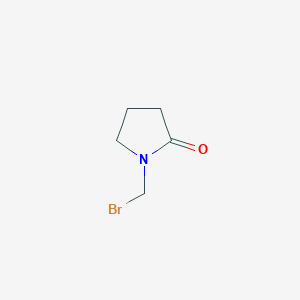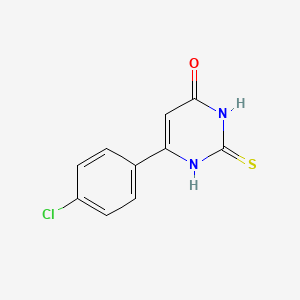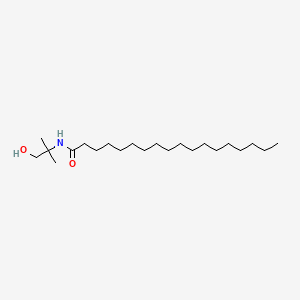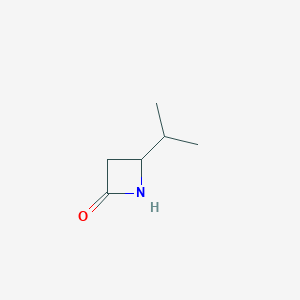
Di-sec-butyl tartrate
Vue d'ensemble
Description
Di-sec-butyl tartrate is a di-ester of tartaric acid and butanol . It has been used as a chiral oil to separate enantiomers in chromatography . Another use is in farinographs . Yet another use is as a plasticizer . The material is classed as “green” as it is made from natural products, and is biodegradable .
Synthesis Analysis
A self-prepared complex chiral selector, di-n-butyl d-tartrate-boric acid complex, was created by the reaction of di-n-butyl d-tartrate with boric acid in a running buffer . This complex was used as a chiral selector for the enantioseparation of three β-agonists .Molecular Structure Analysis
The molecular formula of Di-sec-butyl tartrate is C12H22O6 . Its molecular weight is 262.30 .Chemical Reactions Analysis
The decomposition mechanism of DBAD (a similar compound to Di-sec-butyl tartrate) involves the cracking of the C–O bond, separating ·C(CH3)3 out, then the C–C bond cracks, separating ·CH3 out . The N=N double bond, C–N bond, and C–O bond crack subsequently, separating: N–CO, ·O–CO–N:, HO–CO–N: and ·N=N–CO out .Physical And Chemical Properties Analysis
The chemical formula of Di-sec-butyl tartrate is C12H22O6 . Its molecular weight is 262.30 . The dielectric constant of dibutyl tartrate is 9.4 .Applications De Recherche Scientifique
Synthesis Applications
- Chemical Synthesis : Di-sec-butylzinc, a derivative of Di-sec-butyl tartrate, has been utilized in synthesizing [Zn(s-Bu)2L2] complexes. These complexes, incorporating amine ligands, display unique chiral properties and offer insights into reactive chirogenic α-carbon atoms, valuable for chemical synthesis (Lennartsson, Hedström & Håkansson, 2010).
Chromatography and Separation Science
- Chiral Microemulsion Electrokinetic Chromatography : Di-n-butyl l-tartrate-boric acid complex, an in situ assembled complex, derived from Di-sec-butyl tartrate, has been used in chiral microemulsion electrokinetic chromatography. It demonstrates superior chiral recognition capabilities, crucial for enantioseparation of various compounds (Hu et al., 2009).
Environmental Applications
- Adsorption Studies : The utilization of di-n-butyl tartrate in environmental studies, especially in the adsorption and removal of hazardous substances like Tartrazine from aqueous solutions, has been investigated. This involves exploring adsorption isotherms and kinetics to understand the efficiency and mechanisms of pollutant removal (Mittal, Kurup & Mittal, 2007).
Analytical Chemistry
- Microemulsion Electrokinetic Chromatography for Analyte Analysis : Di-n-butyl tartrate has been used in microemulsion electrokinetic chromatography for analyzing components like anthraquinones and bianthrones in rhubarb, demonstrating its efficacy in the separation and analysis of complex natural products (Sun & Yeh, 2005).
Mécanisme D'action
Safety and Hazards
Di-sec-butyl tartrate should be kept away from open flames, hot surfaces, and sources of ignition . Precautionary measures against static discharge should be taken . Hygiene measures include immediately changing contaminated clothing, applying preventive skin protection, and washing hands and face after working with the substance .
Relevant Papers The paper “1:1 and 1:2 Inclusion Complexes of Di-tert-butyl l-tartrate with α-Cyclodextrin: A Diffusion Study” presents a method for the in situ synthesis of a novel complex chiral selector by the reaction of di-n-butyl d-tartrate with boric acid in a running buffer and its successful application in chiral MEEKC .
Propriétés
IUPAC Name |
dibutan-2-yl 2,3-dihydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O6/c1-5-7(3)17-11(15)9(13)10(14)12(16)18-8(4)6-2/h7-10,13-14H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGAZDKLNOHWJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C(C(C(=O)OC(C)CC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70992589 | |
| Record name | Dibutan-2-yl 2,3-dihydroxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70992589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-sec-butyl tartrate | |
CAS RN |
71888-53-4 | |
| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, bis(1-methylpropyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71888-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-sec-butyl tartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071888534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibutan-2-yl 2,3-dihydroxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70992589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-sec-butyl tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.199 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyloxazolo[5,4-c]pyridine](/img/structure/B1610660.png)
